molecular formula C11H16F3N3 B12590699 Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]- CAS No. 879399-76-5

Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-

Cat. No.: B12590699
CAS No.: 879399-76-5
M. Wt: 247.26 g/mol
InChI Key: RBASZOXLGJCZLD-UHFFFAOYSA-N
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Description

Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]- is a heterocyclic organic compound that features a piperidine ring substituted with a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]- typically involves the reaction of piperidine derivatives with pyrazole intermediates. One common method includes the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]- has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]- is unique due to the presence of both piperidine and pyrazole moieties, which confer distinct chemical and biological properties. The trifluoroethyl group further enhances its reactivity and potential pharmacological activity .

Properties

CAS No.

879399-76-5

Molecular Formula

C11H16F3N3

Molecular Weight

247.26 g/mol

IUPAC Name

4-[5-methyl-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]piperidine

InChI

InChI=1S/C11H16F3N3/c1-8-6-10(9-2-4-15-5-3-9)17(16-8)7-11(12,13)14/h6,9,15H,2-5,7H2,1H3

InChI Key

RBASZOXLGJCZLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2CCNCC2)CC(F)(F)F

Origin of Product

United States

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